VT-464 racemate
Description
Overview of Steroidogenesis and Cytochrome P450 17A1 (CYP17A1)
Steroidogenesis is the biological process for creating steroid hormones from cholesterol. e-apem.org This multi-step pathway, involving a cascade of enzymes, is essential for the production of glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens). e-apem.orgnih.gov A critical enzyme in this pathway, located in the endoplasmic reticulum, is Cytochrome P450 17A1, or CYP17A1. wikipedia.orguniprot.org This enzyme represents a crucial branch point, directing precursor molecules toward the synthesis of either glucocorticoids or the sex hormones. rsc.org
CYP17A1 is indispensable for the production of all androgens and estrogens. scbt.com In the classical androgen biosynthesis pathway, the process begins with cholesterol being converted to pregnenolone (B344588). e-apem.org CYP17A1 then acts on pregnenolone and a subsequent intermediate, progesterone. mdpi.com By catalyzing specific reactions, it converts these precursors into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively, which are the foundational androgens from which testosterone (B1683101) is synthesized. uniprot.orguniprot.org Therefore, the activity of CYP17A1 is a rate-limiting step in the production of androgens that drive various physiological processes. nih.gov
The function of CYP17A1 is complex due to its dual catalytic capabilities, which occur at the same active site. aacrjournals.org It possesses both 17α-hydroxylase and 17,20-lyase activity. wikipedia.orgscbt.com
17α-Hydroxylase Activity : This function involves adding a hydroxyl group (-OH) to C17 of steroid precursors like pregnenolone and progesterone. wikipedia.orguniprot.org This reaction converts them into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. mdpi.com This hydroxylation step is required for the synthesis of both cortisol (a glucocorticoid) and sex steroids. nih.govwikipedia.org
17,20-Lyase Activity : This subsequent reaction involves cleaving the carbon-carbon bond between C17 and C20. wikipedia.orguniprot.org This action converts 17α-hydroxypregnenolone into DHEA. e-apem.orgwikipedia.org The conversion of 17α-hydroxyprogesterone to androstenedione via this lyase activity is notably inefficient in humans. acs.org The 17,20-lyase function is essential exclusively for the androgen biosynthesis pathway. wikipedia.orgglowm.com The enzyme's lyase activity can be allosterically enhanced by cytochrome b5. uniprot.orgresearchgate.net
Role of CYP17A1 in Androgen Biosynthesis Pathways
Rationale for Selective CYP17A1 Lyase Inhibition in Preclinical Research
The central role of CYP17A1 in androgen production has made it a significant target in preclinical research. However, the strategy has evolved from non-selective inhibition to a more refined, selective approach. Non-selective inhibitors, such as abiraterone (B193195), block both the hydroxylase and lyase functions of CYP17A1. nih.govnih.gov While this effectively halts androgen production, the inhibition of 17α-hydroxylase activity also prevents the synthesis of cortisol. aacrjournals.org This blockage leads to an accumulation of upstream steroid precursors, which can cause mineralocorticoid excess, a state that often requires management with concurrent steroid administration like prednisone (B1679067). nih.govaacrjournals.org
The development of inhibitors that selectively target the 17,20-lyase activity of CYP17A1 while sparing the 17α-hydroxylase function is a key area of academic investigation. aacrjournals.orgacs.org The primary advantage of this approach is the potential to suppress androgen production without disrupting cortisol synthesis. aacrjournals.org By preserving the hydroxylase activity, the pathway to produce glucocorticoids remains open, which may circumvent the mineralocorticoid excess seen with non-selective inhibitors and eliminate the need for co-administered steroids. aacrjournals.orgresearchgate.net This selective inhibition offers a more targeted method for androgen suppression in research models. acs.org
Positioning of VT-464 Racemate within Preclinical Therapeutic Strategies
VT-464 is a non-steroidal compound investigated in preclinical studies as a selective inhibitor of CYP17A1. aacrjournals.orgasco.org Specifically, it is designed to be a lyase-selective inhibitor. researchgate.netascopubs.org Research indicates that VT-464 (the active enantiomer of which is seviteronel) demonstrates a notable preference for inhibiting the 17,20-lyase function over the 17α-hydroxylase function. aacrjournals.orgwikipedia.org This positions it as a next-generation investigational agent compared to non-selective inhibitors like abiraterone. researchgate.net
Preclinical studies have shown that VT-464 can effectively reduce androgen levels. aacrjournals.org In vitro data highlights the compound's selectivity, which forms the basis of its investigational profile. ascopubs.org Furthermore, some research suggests VT-464 also possesses direct androgen receptor (AR) antagonist properties, making it a dual-acting compound in laboratory settings. aacrjournals.orgmdpi.comfrontiersin.org This dual mechanism—suppressing androgen synthesis via selective lyase inhibition and blocking the androgen receptor—is a subject of ongoing preclinical evaluation. aacrjournals.org
Data Tables
Table 1: In Vitro Inhibitory Activity of VT-464 (Seviteronel) and Abiraterone on Human CYP17A1
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of a substance needed to inhibit a specific biological process by half. Lower values indicate greater potency. The selectivity ratio is calculated by dividing the IC50 for hydroxylase by the IC50 for lyase, with higher ratios indicating greater selectivity for the lyase function.
| Compound | CYP17A1 17,20-Lyase IC50 (nM) | CYP17A1 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
|---|---|---|---|
| VT-464 (Seviteronel) | 69 ascopubs.orgwikipedia.org | 670 ascopubs.orgwikipedia.org | ~9.7 ascopubs.orgwikipedia.org |
| Abiraterone | 15 ascopubs.orgwikipedia.org | 2.5 ascopubs.orgwikipedia.org | ~0.17 ascopubs.orgwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Enzyme Inhibition by Vt 464 Racemate
Inhibition Profile of VT-464 Racemate on CYP17A1 Activity
CYP17A1 is a bifunctional enzyme, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. This compound exhibits a differentiated inhibitory effect on these two activities.
Selective Inhibition of 17,20-Lyase Activity
This compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. mdpi.com This selectivity is a key characteristic of the compound. The 17,20-lyase reaction is a crucial step in the pathway leading to the production of androgens. By preferentially blocking this step, VT-464 effectively curtails androgen synthesis. mdpi.com In vitro studies have determined the half-maximal inhibitory concentration (IC50) of VT-464 for human 17,20-lyase to be 69 nM. ascopubs.orgmedchemexpress.commedchemexpress.com This selective inhibition of the lyase activity is a primary contributor to its mechanism of action.
Differential Potency against 17α-Hydroxylase Activity
In contrast to its potent inhibition of 17,20-lyase, this compound demonstrates significantly less potency against the 17α-hydroxylase activity of CYP17A1. The IC50 value for the inhibition of human 17α-hydroxylase has been reported to be 670 nM, indicating a roughly 10-fold selectivity for the lyase activity. ascopubs.orgwikipedia.orgnih.gov This differential potency is a deliberate design feature, aiming to reduce the impact on cortisol biosynthesis, a pathway that also relies on 17α-hydroxylase. zenodo.org For comparison, the established CYP17A1 inhibitor abiraterone (B193195) is more selective for hydroxylase over lyase, with IC50 values of 2.5 nM and 15 nM, respectively. ascopubs.orgresearchgate.net
| Enzyme Activity | This compound IC50 | Abiraterone IC50 | Selectivity (Lyase vs. Hydroxylase) |
| 17,20-Lyase | 69 nM ascopubs.orgmedchemexpress.commedchemexpress.com | 15 nM ascopubs.orgresearchgate.net | ~10-fold for VT-464 |
| 17α-Hydroxylase | 670 nM ascopubs.orgwikipedia.org | 2.5 nM ascopubs.orgresearchgate.net | ~6-fold for Abiraterone (hydroxylase selective) |
Molecular Interactions and Binding Kinetics with CYP17A1
The selective inhibition profile of this compound is a direct consequence of its specific molecular interactions within the active site of CYP17A1.
Characterization of Binding Modes to the Heme Iron
Crystallographic and spectral binding studies have revealed that VT-464 binds directly to the heme iron of CYP17A1. mdpi.com This interaction is mediated by an sp2-hybridized nitrogen atom within the compound's 1,2,3-triazole moiety, which coordinates with the iron atom. mdpi.comdiva-portal.org This mode of binding is described as "steroid-like," where the naphthalene (B1677914) core of VT-464 occupies a similar space within the active site as the steroidal backbone of endogenous substrates and other inhibitors. acs.org The binding of VT-464 to the heme iron induces a characteristic type II spectral shift, confirming direct coordination.
Analysis of Multi-Step Binding Kinetics and Complex Formation
Androgen Receptor Antagonism by this compound
Beyond its role in inhibiting androgen synthesis, this compound also functions as a direct antagonist of the Androgen Receptor (AR). aacrjournals.orgmedchemexpress.com This dual mechanism of action—inhibiting both androgen production and AR activation—makes it a potent agent in disrupting androgen signaling pathways. clinicaltrials.govnih.gov It acts as a competitive antagonist, affecting both wild-type and certain mutated forms of the androgen receptor. nih.govaacrjournals.org This secondary activity is crucial for its efficacy, particularly in the context of resistance mechanisms that can arise from AR mutations. nih.gov
Direct Antagonistic Effects on Androgen Receptor Activity
VT-464 exerts direct antagonistic effects on the androgen receptor. researchgate.net Research has shown that it effectively displaces potent AR agonists from the receptor, demonstrating its competitive binding. nih.gov This action is not limited to the wild-type receptor; VT-464 also shows antagonistic activity against clinically relevant AR mutants, such as T877A and F876L, which are often implicated in the development of treatment resistance. nih.govaacrjournals.orgnih.gov Furthermore, studies have validated that these inhibitory effects extend to preventing the translocation of the androgen receptor to the nucleus, a critical step for the receptor to carry out its function as a transcription factor. nih.gov
Table 2: Androgen Receptor Antagonism Profile of VT-464
| Receptor Target | Effect | Mechanism |
|---|---|---|
| Wild-Type Androgen Receptor | Antagonism nih.govaacrjournals.org | Competitive binding, prevention of nuclear translocation nih.gov |
| Mutated Androgen Receptor (e.g., T877A, F876L) | Antagonism nih.govaacrjournals.orgnih.gov | Competitive inhibition nih.gov |
Modulation of Androgen Receptor Transcriptional Signaling
The antagonistic binding of VT-464 to the androgen receptor leads to significant modulation of its transcriptional signaling. By preventing AR activation and nuclear translocation, VT-464 effectively attenuates the interaction of the receptor with its target gene enhancers. nih.gov This leads to a decrease in the transcription of AR-dependent genes. nih.gov
Structure Activity Relationship Studies of Vt 464 and Its Enantiomers
Stereochemical Considerations and Enzyme Interaction Specificity
The three-dimensional arrangement of atoms in the enantiomers of VT-464 significantly influences their interaction with the active site of the CYP17A1 enzyme. This stereoselectivity is a key determinant of their inhibitory potency and binding characteristics.
Comparative Potency of S- and R-Enantiomers on CYP17A1 Lyase Inhibition
Research has demonstrated a notable difference in the inhibitory potency of the (S)- and (R)-enantiomers of VT-464 against the 17,20-lyase activity of CYP17A1. The (S)-enantiomer, (S)-seviteronel, is a more potent inhibitor than the (R)-enantiomer. nih.gov
One study reported an IC50 value of 430 ± 40 nM for (S)-seviteronel, while its (R)-enantiomer was approximately 12-fold less potent. nih.gov Another source indicates that the racemate of VT-464 has an IC50 of 69 nM for human CYP17 lyase inhibition. ambeed.com This difference in potency underscores the importance of stereochemistry in the design of effective CYP17A1 inhibitors.
| Compound | IC50 (nM) for CYP17A1 Lyase Inhibition |
| (S)-seviteronel | 430 ± 40 |
| (R)-seviteronel | ~5160 (12-fold less potent than S-enantiomer) |
| VT-464 (racemate) | 69 |
Enantiomeric Differences in CYP17A1 Binding Affinity and Mode
The differential potency of the seviteronel (B612235) enantiomers can be attributed to their distinct binding affinities and modes of interaction with the CYP17A1 active site. Spectroscopic studies have shown that both enantiomers bind to the heme iron within the enzyme's active site, which is characteristic of many CYP450 inhibitors. nih.gov This interaction leads to a spectral shift, confirming direct binding. nih.gov
However, the affinity of this binding differs significantly between the two enantiomers. (R)-seviteronel has been shown to bind to the CYP17A1 iron with a much lower affinity than (S)-seviteronel. nih.gov Kinetic analyses of the binding of both enantiomers have revealed a complex, multi-step process, suggesting a "slow, tight-binding" mechanism. acs.orgresearchgate.net This involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change to a more stable, final complex. acs.orgresearchgate.net
Structural Determinants for Selective Enzyme Inhibition
A key feature of VT-464 is its reported selectivity for inhibiting the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. researchgate.netnih.govaacrjournals.org This selectivity is clinically significant as it may reduce the side effects associated with the non-selective inhibition of both enzyme functions, such as mineralocorticoid excess and cortisol depletion.
The structural features of the VT-464 molecule that contribute to this selectivity include its non-steroidal, naphthalene-based core and the specific nature of the heterocyclic moiety that interacts with the heme iron. nih.gov While (S)-seviteronel was initially reported to have modest lyase selectivity, further side-by-side enzymatic analysis has shown that it does not demonstrate significant selectivity. nih.gov In contrast, the less potent (R)-orteronel (a related non-steroidal inhibitor) exhibited greater selectivity for lyase inhibition. nih.gov This highlights the subtle structural nuances that govern the functional outcome of enzyme inhibition.
Application of Molecular Modeling and Computational Approaches to Ligand-Target Interactions
Molecular modeling and computational studies have provided valuable insights into the binding of VT-464 enantiomers to CYP17A1. These approaches have been used to predict binding modes, rationalize observed inhibitory activities, and understand the structural basis for selectivity. acs.orgmdpi.com
Computational docking studies have confirmed that the nitrogen atom of the triazole ring in seviteronel coordinates with the heme iron of CYP17A1, a key interaction for inhibition. acs.org Molecular dynamics simulations have been employed to explore the conformational changes in the enzyme upon inhibitor binding and to identify key amino acid residues involved in the interaction. researchgate.netmdpi.com These computational methods have also been instrumental in understanding the multi-step binding kinetics observed for seviteronel and other non-steroidal inhibitors. acs.orgresearchgate.net Furthermore, computational approaches are being used to explore potential secondary binding sites within the enzyme that could be exploited for the design of novel, more selective inhibitors. acs.orgdiva-portal.org
Preclinical Efficacy Studies in Androgen Driven Disease Models
In Vitro Anti-Cancer Activity in Prostate Cancer Cell Lines
In laboratory settings, VT-464 has been rigorously tested against various prostate cancer cell lines, including those that have developed resistance to other anti-androgen therapies. These studies have provided a foundational understanding of its mechanism of action at the cellular level. ascopubs.orgnih.gov
VT-464 has shown a marked ability to decrease androgen receptor (AR) transactivation in multiple CRPC cell lines. ascopubs.orgnih.govaacrjournals.org This includes the enzalutamide-responsive C4-2 cell line and the enzalutamide-resistant MR49C and MR49F cell lines. ascopubs.orgnih.govaacrjournals.org In direct comparisons, VT-464 demonstrated a greater reduction in AR transactivation than abiraterone (B193195), another CYP17A1 inhibitor. ascopubs.orgnih.govaacrjournals.org Notably, in the enzalutamide-resistant cell lines, only VT-464 showed significant decreases in AR transactivation compared to controls. aacrjournals.org This suggests that VT-464 may overcome some mechanisms of resistance to other anti-androgen therapies. Furthermore, VT-464 has been shown to possess AR antagonist activity independent of its CYP17A1 inhibition. nih.govaacrjournals.org
Table 1: Effect of VT-464 on AR Transactivation in Prostate Cancer Cell Lines
| Cell Line | Resistance Profile | Effect of VT-464 on AR Transactivation | Comparison to Abiraterone |
|---|---|---|---|
| C4-2 | Enzalutamide-Responsive | Significant Decrease | Greater Decrease |
| MR49C | Enzalutamide-Resistant | Significant Decrease | Greater Decrease |
| MR49F | Enzalutamide-Resistant | Significant Decrease | Greater Decrease |
Consistent with its effects on AR transactivation, VT-464 effectively modulates the transcription of androgen-dependent genes. ascopubs.orgresearchgate.net Treatment with VT-464 led to a greater decrease in the transcription of AR-dependent genes compared to abiraterone across all tested cell lines. ascopubs.orgresearchgate.net This includes a notable reduction in the expression of prostate-specific antigen (PSA), a key biomarker for prostate cancer. ascopubs.orgresearchgate.net
Conversely, the transcription of genes involved in steroidogenesis, such as StAR, CYP17A1, HSD17B3, and SRD5A1, was observed to increase following treatment with VT-464, both in vitro and in vivo. ascopubs.orgresearchgate.netnih.gov This effect was more pronounced with VT-464 treatment compared to abiraterone. ascopubs.orgresearchgate.netnih.gov
Table 2: Modulation of Androgen-Dependent and Steroidogenesis Gene Transcription by VT-464
| Gene | Function | Effect of VT-464 Treatment |
|---|---|---|
| PSA | Androgen-Dependent Gene | Decreased Transcription |
| StAR | Steroidogenesis | Increased Transcription |
| CYP17A1 | Steroidogenesis | Increased Transcription |
| HSD17B3 | Steroidogenesis | Increased Transcription |
| SRD5A1 | Steroidogenesis | Increased Transcription |
A primary mechanism of VT-464 is the inhibition of androgen synthesis. ascopubs.orgnih.gov In vitro studies have confirmed its ability to lower intracellular levels of key androgens. In C4-2 cells, treatment with VT-464 resulted in lower concentrations of both testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) compared to treatment with abiraterone. ascopubs.orgresearchgate.net This superior suppression of androgen levels likely contributes to its enhanced anti-cancer activity. nih.gov
Modulation of Androgen-Dependent Gene Transcription (e.g., PSA, StAR, CYP17A1, HSD17B3, SRD5A1)
In Vivo Anti-Tumor Activity in Xenograft Models of Prostate Cancer
The promising in vitro results for VT-464 have been substantiated by in vivo studies using xenograft models, where human prostate cancer cells are implanted into mice. These studies provide a more complex biological system to evaluate the compound's efficacy.
VT-464 has demonstrated significant anti-tumor activity in various castrate mouse xenograft models, which mimic the hormonal environment of patients with CRPC. ascopubs.orgresearchgate.netasco.org In a study using the LNCaP xenograft model, VT-464 exhibited dose-dependent tumor growth inhibition. asco.orgasco.org In an MR49F xenograft model, oral administration of VT-464 resulted in greater tumor growth inhibition compared to both vehicle and abiraterone acetate (B1210297). ascopubs.orgnih.gov Furthermore, in a patient-derived xenograft model, MDA-PCa-133, VT-464 treatment significantly reduced the increase in tumor volume in castrated male mice. researchgate.netnih.gov Seviteronel (B612235) has also been shown to be effective in in vivo models using CRPC cell lines such as MR49F, MDA-PCA-133, and LNCaP. nih.gov
A key finding from the in vivo studies is the significant reduction of intratumoral androgens following VT-464 treatment. ascopubs.orgnih.govresearchgate.net In the MR49F xenograft model, intratumoral levels of both testosterone and DHT were significantly lower in mice treated with VT-464 compared to vehicle, with the greatest decrease observed with VT-464 treatment. ascopubs.orgresearchgate.netnih.gov Similarly, in the MDA-PCa-133 xenograft model, mass spectrometry analysis revealed that VT-464 significantly decreased intratumoral androgens. researchgate.netnih.gov This reduction in intratumoral androgens is directly linked to the observed inhibition of tumor growth. ascopubs.orgresearchgate.net
Table 3: Summary of In Vivo Anti-Tumor Activity of VT-464 in Xenograft Models
| Xenograft Model | Key Findings |
|---|---|
| LNCaP | Dose-dependent tumor growth inhibition. asco.orgasco.org |
| MR49F | Greater tumor growth inhibition compared to abiraterone acetate. ascopubs.orgnih.gov |
| MDA-PCa-133 | Significant reduction in tumor volume increase. researchgate.netnih.gov |
Evaluation in Castrate Mouse Xenograft Models (e.g., MDA-PCa-133, MR49F, LNCaP)
Preclinical Evaluation in Breast Cancer Models
The compound VT-464 racemate, also known as seviteronel, is a nonsteroidal agent under investigation for its potential in cancer therapy. wikipedia.org It functions through a dual mechanism of action: selectively inhibiting the CYP17 lyase enzyme, which is critical for the synthesis of androgens and estrogens, and directly antagonizing the androgen receptor (AR). nih.govnih.gov This dual activity makes it a subject of interest for hormone-driven cancers, including specific subtypes of breast cancer.
Activity in Androgen Receptor-Positive Triple-Negative Breast Cancer Cell Linesmdpi.com
Preclinical studies have demonstrated the activity of seviteronel (VT-464) in breast cancer cell lines, particularly in models of androgen receptor-positive (AR+) triple-negative breast cancer (TNBC). A subset of TNBC tumors expresses the AR, making them a potential target for therapies that inhibit AR signaling. researchgate.netmdpi.com
In vitro studies have shown that seviteronel inhibits the proliferation of AR+ TNBC cell lines. Specifically, the MDA-MB-453 (ER-/AR+) and SUM159PT (moderate AR expression) cell lines exhibited sensitivity to the compound. aacrjournals.org In laboratory assays, treatment with seviteronel led to a reduction in cell viability in these cell lines. aacrjournals.org For instance, a 5-day exposure to seviteronel at concentrations greater than 10 mmol/L resulted in the inhibition of cell proliferation. aacrjournals.org
The anti-tumor activity of seviteronel has also been evaluated in in vivo preclinical models. In a xenograft model where MDA-MB-453 TNBC cells were implanted into female mice, daily oral administration of seviteronel led to a significant decrease in tumor growth compared to the control group. aacrjournals.org This finding in a more clinically relevant model, which uses cycling female mice with low levels of androgen synthesis, underscores the potential anti-tumor effects of the compound's direct AR antagonism. aacrjournals.org Preclinical research has also suggested that seviteronel can block the growth of resistant ER+ and AR+ breast cancer cells more potently than the AR antagonist enzalutamide (B1683756). biospace.com
| Cell Line | AR Status | Assay Type | Key Finding | Source |
|---|---|---|---|---|
| MDA-MB-453 | Positive | Crystal Violet Assay | Inhibited cell proliferation at concentrations >10 mmol/L. | aacrjournals.org |
| SUM159PT | Moderate | Crystal Violet Assay | Showed sensitivity and inhibition of cell proliferation. | aacrjournals.org |
| MDA-MB-453 Xenograft | Positive | In Vivo Tumor Growth | Significantly reduced the rate of tumor growth in female mice. | aacrjournals.org |
Effects on Androgen Receptor Transcriptional Activity in Breast Cancer Modelsmdpi.com
Seviteronel (VT-464) functions as a direct antagonist of the androgen receptor, competitively inhibiting both wild-type and certain mutated forms of the receptor. nih.govnih.gov This mechanism directly impedes the ability of the AR to regulate the transcription of its target genes, which can promote tumor growth. The dual action of inhibiting androgen synthesis and simultaneously blocking AR transcriptional activity is a key feature of its mechanism. researchgate.netmdpi.com
The AR-directed effects of seviteronel in TNBC have been substantiated by gene expression analysis. aacrjournals.org In a preclinical study, researchers compared the gene expression profiles of AR-high MDA-MB-453 cells with those from a patient-derived xenograft (PDX) model of TNBC treated with seviteronel. The analysis revealed a substantial overlap in the genes affected by the treatment. aacrjournals.org Specifically, approximately 65% of the genes whose expression was altered by seviteronel in the PDX tumors were also part of the gene signature associated with high AR activity in the MDA-MB-453 cell line. aacrjournals.org This correlation provides strong evidence that seviteronel exerts its anti-tumor effects in TNBC through the modulation of AR-regulated gene transcription, although other non-AR-directed effects cannot be completely ruled out. aacrjournals.org
| Model System | Methodology | Key Finding | Source |
|---|---|---|---|
| MDA-MB-453 Cells and HCI-009 PDX Tumors | Comparative Gene Expression Analysis | ~65% overlap between genes altered by seviteronel in tumors and the AR-high gene signature in cell lines, supporting an AR-directed mechanism. | aacrjournals.org |
Mechanisms of Resistance and Strategies to Overcome Resistance in Preclinical Research
Adaptive Mechanisms to CYP17A1 Inhibition in Preclinical Models
When cancer cells are treated with agents that block androgen synthesis, such as CYP17A1 inhibitors, they can activate adaptive pathways to survive and proliferate. Preclinical research on VT-464 has illuminated several of these adaptive mechanisms.
A primary mechanism of resistance to androgen deprivation therapies is the persistent activation of the androgen receptor (AR) signaling axis. hematologyandoncology.net This can occur through various alterations, including the overexpression of the full-length AR or the emergence of constitutively active AR splice variants (AR-Vs). onclive.commdpi.com Among these, AR-V7 is one of the most well-characterized variants associated with resistance to therapies like enzalutamide (B1683756) and abiraterone (B193195). hematologyandoncology.netonclive.com These variants often lack the C-terminal ligand-binding domain (LBD), rendering them insensitive to traditional anti-androgens that target this region, yet they can remain transcriptionally active. hematologyandoncology.netfrontiersin.org
Preclinical studies investigating VT-464 have shown that inhibiting the AR pathway can paradoxically lead to an upregulation of AR and its variants. In a study using a patient-derived xenograft model, treatment with both VT-464 and abiraterone acetate (B1210297) resulted in a significant increase in the expression of full-length AR mRNA and AR-V7 mRNA. researchgate.net This suggests a feedback mechanism where the cancer cells attempt to compensate for the signaling blockade by increasing the expression of the receptor itself.
Despite this upregulation, VT-464 has demonstrated potential in targeting specific AR mutations that confer resistance. onclive.com Preclinical data indicate it can act as a competitive inhibitor of mutated forms of the AR, such as T878A and F876L, which are associated with resistance to abiraterone and enzalutamide, respectively. mdpi.comnih.gov
Another adaptive response to CYP17A1 inhibition is the upregulation of enzymes involved in the steroidogenic pathway, as the tumor attempts to sustain intratumoral androgen production. aacrjournals.org Research has shown that treatment with CYP17A1 inhibitors can trigger a feedback loop that increases the expression of key androgen-synthesizing enzymes. onclive.com
In both in vitro and in vivo preclinical models, treatment with VT-464 led to an increase in gene transcripts for several enzymes critical for androgen synthesis, including StAR, CYP17A1, HSD17B3, and SRD5A1. aacrjournals.orgresearchgate.netascopubs.org Notably, this compensatory increase was observed to be even greater with VT-464 treatment compared to abiraterone acetate. researchgate.netascopubs.org Despite this upregulation of synthesis machinery, studies consistently show that VT-464 treatment leads to a more profound suppression of intratumoral androgen levels, specifically testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), when compared to both vehicle and abiraterone acetate. researchgate.netascopubs.org This suggests that while the cell initiates a compensatory response, the potency of VT-464's inhibition of CYP17A1 lyase is sufficient to overcome it, resulting in a net decrease in critical androgens. researchgate.netresearchgate.net
Upregulation of Androgen Receptor and its Variants (e.g., AR-V7)
Preclinical Models of Resistance to Androgen Axis Therapies (e.g., Enzalutamide-Resistant Cell Lines and Xenografts)
To evaluate the efficacy of VT-464 in the context of resistance, researchers have utilized various preclinical models that mimic the clinical scenario of treatment failure. These models include castration-resistant prostate cancer (CRPC) cell lines and xenografts that have developed resistance to second-generation androgen receptor inhibitors like enzalutamide. aacrjournals.orgnih.gov
The most frequently cited models are the enzalutamide-resistant human CRPC cell lines MR49C and MR49F, which were derived from the enzalutamide-responsive C4-2 cell line. aacrjournals.orgresearchgate.netascopubs.org These cell lines have been used in in vitro assays to compare the activity of VT-464 directly with other inhibitors. researchgate.netnih.gov
For in vivo studies, the MR49F xenograft model in castrated mice has been instrumental. aacrjournals.orgresearchgate.netascopubs.org This model allows for the assessment of tumor growth, serum PSA levels, and intratumoral steroid concentrations following oral administration of the compound. aacrjournals.orgascopubs.org Additionally, patient-derived xenograft (PDX) models, such as the MDA-PCa-133 model which expresses the H874Y AR mutant, have been used to test VT-464's efficacy in a system that more closely recapitulates human tumor biology. researchgate.netnih.gov
| Preclinical Model | Model Type | Key Characteristics | Use in VT-464 Research | Reference |
|---|---|---|---|---|
| C4-2 | Human CRPC Cell Line | Enzalutamide-responsive | Used as a baseline/control for resistance studies | aacrjournals.orgresearchgate.netnih.gov |
| MR49C | Human CRPC Cell Line | Enzalutamide-resistant | In vitro evaluation of VT-464 efficacy against resistance | aacrjournals.orgresearchgate.netnih.gov |
| MR49F | Human CRPC Cell Line & Xenograft | Enzalutamide-resistant | In vitro and in vivo assessment of tumor growth and AR signaling | aacrjournals.orgresearchgate.netnih.gov |
| MDA-PCa-133 | Patient-Derived Xenograft (PDX) | Expresses H874Y AR mutant | In vivo evaluation of tumor growth and intratumoral androgen levels | researchgate.netnih.gov |
Exploration of Strategies to Circumvent Resistance in Preclinical Settings
Preclinical research has focused on VT-464's unique properties as a strategy to overcome resistance to existing androgen axis therapies. The primary strategy centers on its dual mechanism of action: potent CYP17A1 lyase inhibition combined with direct AR antagonism. aacrjournals.orgresearchgate.net This combination is hypothesized to provide a more comprehensive blockade of the AR signaling pathway than agents with a single mechanism. aacrjournals.orgonclive.com
In enzalutamide-resistant preclinical models (MR49C and MR49F), VT-464 demonstrated a greater ability to decrease AR transactivation and suppress the AR axis compared to abiraterone. aacrjournals.orgnih.gov This suggests its AR antagonist activity contributes significantly to its efficacy in a setting where resistance to other agents has developed. aacrjournals.org
Another key strategic advantage explored is VT-464's selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. aacrjournals.orgfrontiersin.org Non-selective inhibition of both CYP17A1 functions, as seen with abiraterone, leads to cortisol depletion and requires co-administration of prednisone (B1679067) to manage side effects. researchgate.netnih.gov However, exogenous steroids like prednisone can potentially activate mutant ARs, thereby contributing to therapy resistance. onclive.com By selectively targeting the lyase enzyme, VT-464 was designed to inhibit androgen production without significantly impacting cortisol synthesis, potentially avoiding the need for prednisone and its confounding effects on resistance. aacrjournals.orgnih.gov
| Finding | Preclinical Model(s) | Key Result Compared to Abiraterone (ABI/AA) | Implication for Overcoming Resistance | Reference |
|---|---|---|---|---|
| AR Transactivation | C4-2, MR49C, MR49F cells | VT-464 demonstrated a greater decrease in AR transactivation. | More potent suppression of the AR signaling pathway, even in enzalutamide-resistant cells. | aacrjournals.orgresearchgate.netascopubs.org |
| Intratumoral Androgens (T, DHT) | MR49F xenografts | VT-464 led to a greater decrease in intratumoral T and DHT levels. | Superior suppression of androgen synthesis within the tumor microenvironment. | researchgate.netresearchgate.netascopubs.org |
| Tumor Growth Inhibition | MR49F xenografts | VT-464 showed a greater trend for tumor growth inhibition. | Effective at controlling tumor progression in an enzalutamide-resistant model. | aacrjournals.orgresearchgate.net |
| AR Antagonism | Luciferase reporter assays | VT-464 demonstrated a direct AR-antagonist effect independent of CYP17A1 inhibition. | Dual mechanism of action provides a more complete blockade of AR signaling. | aacrjournals.orgresearchgate.net |
Preclinical Combination Therapy Investigations
Synergistic Effects with Androgen Receptor Antagonists in Preclinical Models
The intrinsic dual mechanism of VT-464—inhibiting androgen synthesis while also directly blocking the androgen receptor—represents a form of built-in combination therapy. researchgate.netresearchgate.net Preclinical studies have compared its efficacy against second-generation AR antagonists like enzalutamide (B1683756).
In a tamoxifen-resistant breast cancer xenograft model, oral administration of VT-464 resulted in greater tumor growth inhibition than enzalutamide. researchgate.netresearchgate.net Mechanistic studies in breast cancer cells confirmed that both VT-464 and enzalutamide effectively inhibited the induction of AR target genes and the recruitment of AR to gene promoters, validating their direct AR antagonistic activity. researchgate.net
The distinct but complementary mechanisms of these agents have also been noted. preprints.org While enzalutamide primarily functions by preventing the nuclear localization of the AR, VT-464 adds the upstream blockade of ligand synthesis via CYP17 lyase inhibition. researchgate.netaacrjournals.org This suggests that combining these agents could provide a more comprehensive shutdown of AR signaling, a hypothesis that warrants further investigation. preprints.org
Combination with Other Anti-Cancer Agents in Preclinical Models
Preclinical studies have identified a strong synergistic relationship between VT-464 and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors in AR-positive (AR+) cancer models. A key investigation focused on the combination of VT-464 with the CDK4/6 inhibitor abemaciclib (B560072) in AR+ triple-negative breast cancer (TNBC) models. researchgate.netaacrjournals.org
In vitro experiments using the MDA-MB-453 TNBC cell line demonstrated clear synergy between the two drugs. aacrjournals.orgaacrjournals.org The degree of synergy, calculated using the Chou-Talalay method, resulted in Combination Index (CI) values below 0.9 across multiple dose combinations, signifying a synergistic interaction. aacrjournals.org
In vivo studies substantiated these findings. In a xenograft model using MDA-MB-453 cells, the combination of VT-464 and abemaciclib led to significantly greater tumor growth inhibition compared to vehicle treatment or abemaciclib as a single agent. aacrjournals.org
Table 1: In Vitro Synergy of VT-464 and Abemaciclib in MDA-MB-453 Cells Synergy is indicated by a Combination Index (CI) < 0.9.
| Drug Combination | Cell Line | Result | Finding |
|---|---|---|---|
| VT-464 + Abemaciclib | MDA-MB-453 (AR+ TNBC) | Combination Index (CI) < 0.9 | Synergistic inhibition of cell viability. aacrjournals.org |
Reciprocal regulation between the AR pathway and the HER2/PI3K/mTOR signaling axis has been identified as a potential mechanism of therapeutic resistance, making dual inhibition a rational preclinical strategy. aacrjournals.orgresearchgate.net Studies have shown that inhibiting the mTOR pathway can lead to a compensatory upregulation of AR expression and activity, thereby creating a new dependency that can be exploited by an AR antagonist. aacrjournals.org
Preclinical research has demonstrated synergy between AR antagonism and mTOR inhibition. One study, which used the AR antagonist enzalutamide but named VT-464 as a next-generation agent with a similar rationale, found that combination with the mTOR inhibitor everolimus (B549166) synergistically inhibited breast cancer cell proliferation. aacrjournals.org Further reports have confirmed that the specific combination of VT-464 (seviteronel) and everolimus shows synergy in cellular models of breast cancer, including AR+ TNBC. nih.gov
Similarly, the link between AR and the PI3K pathway has been explored. In AR-positive TNBC models, activating mutations in PIK3CA were found to confer sensitivity to the combination of PI3K inhibitors and AR inhibitors. preprints.orgmdpi.com Preclinical studies combining the anti-androgen bicalutamide (B1683754) with PI3K inhibitors successfully slowed tumor growth, supporting the rationale for combining VT-464 with this class of drugs. aacrjournals.orgmdpi.com
Cell Cycle Inhibitors (e.g., CDK4/6 inhibitors)
Mechanistic Basis of Combination Therapy Efficacy in Preclinical Studies
The synergistic outcomes observed in preclinical combination therapies with VT-464 are rooted in the targeting of interconnected and compensatory signaling pathways.
The efficacy of combining VT-464 with CDK4/6 inhibitors stems from the known overlap between AR signaling and the cell cycle. aacrjournals.org Preclinical investigations revealed that cancer cell lines with high levels of AR expression also showed an activation of cell cycle pathways. researchgate.netaacrjournals.org This finding provides a clear mechanistic rationale: VT-464 targets the primary driver (AR), while the CDK4/6 inhibitor blocks the downstream proliferative machinery that the AR signaling activates. This dual targeting prevents the cancer cell from escaping through reliance on cell cycle progression. aacrjournals.org
The synergy between VT-464 and mTOR inhibitors is based on pathway crosstalk and feedback loops. aacrjournals.org Preclinical evidence shows that inhibiting mTOR can trigger a compensatory upregulation of AR protein expression and transcriptional activity. aacrjournals.org This creates a state of heightened vulnerability to AR-targeted therapy. By combining an mTOR inhibitor with VT-464, the compensatory mechanism is blocked, leading to a more potent anti-tumor effect than either agent could achieve alone. aacrjournals.orgresearchgate.net
Advanced Methodologies for Characterization of Vt 464 Racemate S Biological Activity
Spectroscopic Techniques for Enzyme-Inhibitor Binding Analysis (e.g., Type II Binding Spectra)
Spectroscopic methods are vital for probing the direct interaction between an inhibitor and its enzyme target. In the case of CYP450 enzymes like CYP17A1, the binding of inhibitors to the central heme iron atom can be characterized by distinct spectral changes. VT-464 is a nonsteroidal molecule that utilizes a 1,2,3-triazole group to coordinate with the ferric heme iron of CYP17A1. researchgate.net This type of interaction, where a heteroatom from the inhibitor directly binds to the heme iron as a sixth ligand, is characteristic of Type II inhibition. amazonaws.com
This binding event produces a "Type II" difference spectrum, which is a hallmark of direct enzyme-inhibitor engagement. amazonaws.com This spectrum is generated by measuring the absorbance difference between the enzyme in its free state and the enzyme-inhibitor complex. The resulting spectral shift confirms the coordination of the inhibitor's nitrogen-containing heterocycle with the heme iron, providing clear evidence of target engagement and offering a method to quantify binding affinity. amazonaws.com This contrasts with Type I inhibitors, such as the enzyme's endogenous steroid substrates, which displace a water molecule from the active site without directly coordinating with the heme iron. amazonaws.com
Quantitative Analysis of Steroid Concentrations (e.g., LC-MS Chromatography)
To assess the functional consequence of CYP17A1 inhibition by VT-464, it is essential to accurately measure changes in steroid concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and specificity. mdpi.comnih.govibl-international.com This technique has been used to measure plasma concentrations of seviteronel (B612235) (the active agent in VT-464 racemate) and to determine its impact on steroid biosynthesis. researchgate.netnih.gov
Validated LC-MS/MS assays can precisely quantify levels of androgens and their precursors. mdpi.comnih.gov For instance, research has shown that mass spectrometry analysis of tumor tissues from a patient-derived xenograft model treated with VT-464 revealed a significant decrease in intratumoral androgens. researchgate.net This method allows for the simultaneous measurement of multiple steroids, providing a comprehensive profile of the metabolic shifts induced by the inhibitor. nih.gov
Below is a table summarizing the application of LC-MS in the analysis of VT-464 and its effects.
| Analytical Target | Method | Sample Matrix | Key Findings | Reference |
| Seviteronel (VT-464) | Validated LC-MS/MS | Plasma | Lower Limit of Quantitation (LLOQ) of 20 ng/mL. | nih.gov |
| Intratumoral Androgens | Mass Spectrometry | Xenograft Tumor Tissue | VT-464 significantly decreased androgen levels. | researchgate.net |
| Steroid Hormones | LC-MS/MS | Serum, Plasma, Saliva | Gold-standard for accurate quantification of steroid profiles. | mdpi.comnih.govibl-international.com |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., qRT-PCR, Western Blot)
Understanding the downstream effects of VT-464 on androgen receptor (AR) signaling requires the analysis of gene and protein expression. Quantitative real-time reverse transcription PCR (qRT-PCR) and Western blotting are fundamental techniques for this purpose. nih.govbiorxiv.org
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes. biorxiv.org To study the effects of VT-464, total RNA is first extracted from prostate cancer cells or tumor tissue. biorxiv.org This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the PCR reaction. nih.gov Using primers specific for target genes like the androgen receptor (AR) or prostate-specific antigen (PSA), the amount of gene transcript can be quantified in real-time. biorxiv.org Expression levels are typically normalized to a stably expressed housekeeping gene to ensure accuracy. biorxiv.orgjpatholtm.org This method can precisely determine if VT-464 treatment leads to changes in the transcription of AR-regulated genes.
Western Blot: This immunological technique is used to detect and quantify specific proteins in a sample. jpatholtm.orgresearchgate.net To assess VT-464's impact, protein lysates are prepared from treated cells or tissues. biorxiv.org The proteins are separated by size using SDS-PAGE and transferred to a membrane. biorxiv.org The membrane is then incubated with primary antibodies that specifically recognize target proteins, such as the AR or PSA, followed by a secondary antibody that enables detection. biorxiv.org The intensity of the resulting bands, which corresponds to the amount of protein, is quantified. researchgate.net This analysis can confirm whether the observed changes in gene expression translate to changes at the protein level, confirming, for example, a reduction in AR protein or its downstream targets. researchgate.netresearchgate.net
Cell-Based Assays for Androgen Receptor Transcriptional Activity (e.g., Probasin Luciferase Assay)
To directly measure the ability of VT-464 to inhibit the transcriptional activity of the androgen receptor, cell-based reporter gene assays are employed. nih.gov The probasin luciferase assay is a common example used in prostate cancer research. nih.gov
In this assay, prostate cancer cells (such as C4-2 or LNCaP) are transiently transfected with a plasmid containing a luciferase reporter gene. mednexus.org The expression of this luciferase gene is controlled by a promoter that contains androgen response elements (AREs), such as the promoter from the probasin gene. nih.gov When the androgen receptor is activated by androgens, it binds to these AREs and drives the transcription of the luciferase gene.
The activity of the luciferase enzyme is then measured by adding its substrate, luciferin, which results in the emission of light. The intensity of this light is directly proportional to the transcriptional activity of the androgen receptor. mednexus.org By treating the cells with VT-464 and an androgen, researchers can quantify the compound's ability to inhibit AR-mediated transcription. Studies have used such assays to demonstrate that VT-464 significantly decreases AR transactivation, providing a functional readout of its AR antagonist activity.
Structural Biology Approaches (e.g., X-ray Crystallography of CYP17A1 with Inhibitors)
X-ray crystallography is a powerful technique that provides a three-dimensional, atomic-level view of how a molecule like VT-464 interacts with its enzyme target. nih.gov This method involves growing crystals of the target protein—in this case, CYP17A1—in complex with the inhibitor. These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density and build a detailed model of the protein-inhibitor structure.
Structural studies of CYP17A1 with other inhibitors, such as abiraterone (B193195) and orteronel (B1684507), have provided critical insights into the binding mechanism. nih.gov These structures show that inhibitors bind in a buried active site close to the enzyme's heme group. nih.gov Of particular relevance to a racemic compound like VT-464, crystallographic studies of CYP17A1 with racemic orteronel revealed that the two enantiomers (R-orteronel and S-orteronel) adopted different binding orientations within the active site and stabilized different conformations of the enzyme. nih.gov
This demonstrates the capability of X-ray crystallography to elucidate the distinct molecular interactions of each enantiomer within a racemate. Such an analysis for VT-464 would clarify how each of its enantiomers engages with key amino acid residues in the CYP17A1 active site, explaining the structural basis for its inhibitory activity and selectivity. nih.gov
Q & A
Basic: What is the mechanism of action of VT-464 racemate in targeting androgen receptor (AR) signaling in prostate cancer models?
This compound acts as a dual inhibitor by selectively targeting CYP17A1 17,20-lyase (IC₅₀ = 69 nM in human lyase assays) and antagonizing the AR. It suppresses intratumoral androgen biosynthesis by blocking CYP17A1, thereby reducing ligands for AR activation. Additionally, it directly inhibits AR transactivation, including mutant forms like T877A and F877L, which are associated with resistance to enzalutamide and abiraterone. This dual mechanism distinguishes VT-464 from steroidal CYP17 inhibitors like abiraterone, which lack direct AR antagonism .
Basic: Which preclinical models have been used to evaluate the efficacy of this compound compared to abiraterone?
Studies utilized castration-resistant prostate cancer (CRPC) cell lines (e.g., C4-2, MR49C, MR49F) and xenograft models. In enzalutamide-resistant models (MR49F), VT-464 showed superior tumor growth inhibition and PSA suppression compared to abiraterone acetate (AA). Intratumoral androgen levels (testosterone, DHT) were measured via LC-MS, with VT-464 achieving greater suppression than AA .
Advanced: How can researchers design experiments to differentiate CYP17 lyase inhibition from AR antagonism in this compound studies?
To isolate AR antagonism:
- Use AR-negative cell lines (e.g., PC3) transfected with wild-type or mutant AR variants (e.g., T877A).
- Employ AR-dependent luciferase reporter assays under exogenous DHT stimulation to assess direct AR inhibition.
- Compare effects in CYP17A1-deficient models or with exogenous androgen supplementation to bypass biosynthesis inhibition .
Advanced: How should contradictory findings about VT-464’s efficacy against AR mutations (e.g., T877A vs. H874Y) be addressed methodologically?
Contradictions arise from differential AR mutant responses:
- T877A : VT-464 shows potent antagonism in luciferase assays, likely due to structural compatibility with its triazole moiety.
- H874Y : Minimal inhibition observed; use biolayer interferometry to confirm weak binding affinity.
- Resolution : Validate findings across multiple models (e.g., patient-derived xenografts with sequenced AR mutations) and correlate with clinical trial data (NCT02445976) .
Advanced: How should in vivo studies be optimized to assess VT-464’s impact on intratumoral androgen levels?
- Sampling : Collect tumors at consistent timepoints post-treatment to account for diurnal CYP17A1 expression fluctuations.
- Analytical Method : Use LC-MS/MS for high-sensitivity steroid quantification (lower limit: 0.1 pg/mL).
- Controls : Include castrated animals and CYP17A1-knockout models to baseline endogenous androgen production .
Basic: What are the key pharmacokinetic parameters to consider when formulating this compound for in vivo studies?
- Solubility : 50 mg/mL in DMSO (use fresh batches to avoid hydrolysis).
- Dosing : Oral administration at 30–100 mg/kg/day, adjusted for bioavailability (~60% in murine models).
- Storage : -80°C for long-term stability; avoid freeze-thaw cycles .
Advanced: What strategies can evaluate cross-resistance between VT-464 and abiraterone in CRPC models?
- Resistance Induction : Generate abiraterone-resistant cell lines via prolonged exposure; test VT-464 response.
- AR Mutant Profiling : Use ddPCR or NGS to detect mutations (e.g., T878A, F877L) in circulating tumor DNA.
- Functional Assays : Compare CYP17A1 activity (hydroxylase vs. lyase) in resistant vs. parental lines .
Basic: How does this compound’s selectivity for CYP17A1 17,20-lyase compare to hydroxylase activity?
VT-464 selectively inhibits 17,20-lyase (required for DHT synthesis) without affecting CYP17A1 hydroxylase activity (essential for glucocorticoid synthesis). This selectivity reduces the need for concomitant glucocorticoid replacement, a limitation of abiraterone .
Advanced: What are best practices for validating AR axis suppression in VT-464-treated models?
- Gene Expression : Quantify AR-regulated genes (e.g., KLK3/PSA, TMPRSS2) via qRT-PCR.
- Protein Analysis : Use Western blot for AR-V7 splice variants and phosphorylation markers (e.g., pAR-Ser213).
- Functional Readouts : Monitor cell viability in androgen-deprived media supplemented with DHT .
Advanced: How can bridging studies between racemate and enantiomer forms of VT-464 inform clinical translation?
- Pharmacodynamic Comparison : Assess CYP17A1 inhibition potency and AR binding affinity for individual enantiomers vs. racemate.
- Regulatory Strategy : Follow EMA/FDA guidelines for chiral drugs, leveraging racemate data to reduce preclinical redundancy. Justify enantiomer selection via comparative PK/PD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
